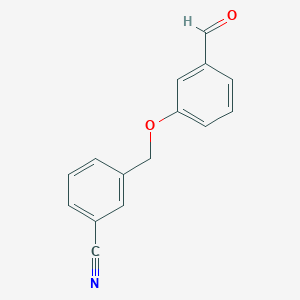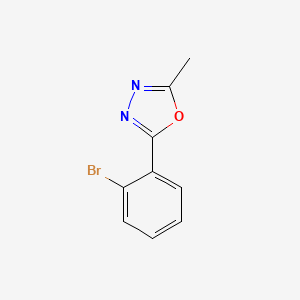
Acide (3,4-difluoro-5-méthoxyphényl)boronique
Vue d'ensemble
Description
3,4-Difluoro-5-methoxyphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a difluoromethoxy-substituted phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds.
Applications De Recherche Scientifique
3,4-Difluoro-5-methoxyphenylboronic acid has a wide range of applications in scientific research:
Biology: Utilized in the development of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Employed in the production of advanced materials and polymers.
Mécanisme D'action
Target of Action
The primary target of (3,4-Difluoro-5-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by (3,4-Difluoro-5-methoxyphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.
Result of Action
The molecular effect of (3,4-Difluoro-5-methoxyphenyl)boronic acid’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reagent.
Action Environment
The action of (3,4-Difluoro-5-methoxyphenyl)boronic acid is influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign , suggesting it may have a broad range of applicability with minimal environmental impact.
Analyse Biochimique
Biochemical Properties
(3,4-Difluoro-5-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center. This interaction is crucial for the formation of new carbon-carbon bonds, making (3,4-Difluoro-5-methoxyphenyl)boronic acid an essential reagent in organic synthesis .
Cellular Effects
The effects of (3,4-Difluoro-5-methoxyphenyl)boronic acid on various cell types and cellular processes are still under investigation. Preliminary studies suggest that this compound may influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression and metabolic flux. These effects highlight the potential of (3,4-Difluoro-5-methoxyphenyl)boronic acid in modulating cellular functions .
Molecular Mechanism
At the molecular level, (3,4-Difluoro-5-methoxyphenyl)boronic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to interact with various enzymes involved in metabolic pathways, leading to changes in their activity and subsequent alterations in cellular processes. Additionally, (3,4-Difluoro-5-methoxyphenyl)boronic acid can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,4-Difluoro-5-methoxyphenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3,4-Difluoro-5-methoxyphenyl)boronic acid is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of (3,4-Difluoro-5-methoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound has been observed to have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, including changes in metabolic pathways and cellular signaling. Threshold effects have been noted, where a specific dosage level triggers significant changes in cellular processes. These findings underscore the importance of dosage optimization in experimental settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Difluoro-5-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of the corresponding bromide with a strong base such as n-butyllithium, followed by treatment with trimethyl borate and subsequent hydrolysis . This method is efficient and provides a high yield of the desired boronic acid.
Industrial Production Methods
Industrial production of 3,4-Difluoro-5-methoxyphenylboronic acid typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluoro-5-methoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluorophenylboronic Acid: Similar structure but lacks the methoxy group, which can influence its reactivity and applications.
4-Methoxyphenylboronic Acid: Similar structure but lacks the fluorine atoms, affecting its electronic properties and reactivity.
3-Methoxyphenylboronic Acid: Similar structure but lacks the fluorine atoms and has a different substitution pattern.
Uniqueness
3,4-Difluoro-5-methoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring
Propriétés
IUPAC Name |
(3,4-difluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWMIAHGHFOLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590300 | |
| Record name | (3,4-Difluoro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925910-42-5 | |
| Record name | (3,4-Difluoro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)
![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)


![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)







![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
